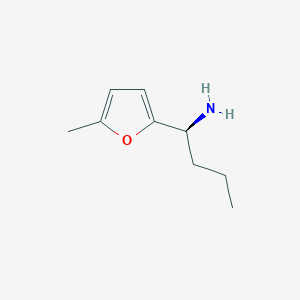

(1S)-1-(5-Methyl(2-furyl))butylamine

Description

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(1S)-1-(5-methylfuran-2-yl)butan-1-amine |

InChI |

InChI=1S/C9H15NO/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8H,3-4,10H2,1-2H3/t8-/m0/s1 |

InChI Key |

XMVBGEGWNYBRJC-QMMMGPOBSA-N |

Isomeric SMILES |

CCC[C@@H](C1=CC=C(O1)C)N |

Canonical SMILES |

CCCC(C1=CC=C(O1)C)N |

Origin of Product |

United States |

Preparation Methods

Starting from Chiral Amino Acid Derivatives

One reported method involves starting from enantiomerically pure amino acid derivatives, such as tryptophan ethyl ester analogs, which are reacted with 5-methylfurfural to form intermediates that can be converted into the target amine. The reaction is conducted in suitable solvents like alcohols (methanol or ethanol) or solvent mixtures, often under controlled temperature conditions (-20°C to +20°C) to preserve stereochemistry and avoid racemization. The process may involve haloacetylation (e.g., using chloroacetyl chloride) in halogenated hydrocarbons (e.g., dichloromethane) with bases such as triethylamine or sodium bicarbonate to facilitate the reaction.

Two-Step Conversion via Intermediates

The compound can be prepared in a two-step procedure via isolation of an intermediate compound without purification. This approach allows the preparation of individual enantiomers or racemic mixtures depending on the starting material's stereochemistry.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Reaction of chiral amino ester with 5-methylfurfural | Formation of intermediate (cis isomer) |

| 2 | Haloacetyl halide (e.g., chloroacetyl chloride), base, solvent | Conversion to amine derivative |

Reductive Alkylation and Amide Reduction

Complex synthetic routes involving multiple steps of protection, alkylation, and reduction have been described for related furyl-substituted amines. For instance, reductive alkylation using formaldehyde and amines in the presence of reducing agents like sodium triacetoxyborohydride can yield substituted amines. Subsequent catalytic hydrogenation or borane reduction steps convert amides or nitriles into the desired amines.

Summary Table of Key Preparation Methods

Research Findings and Analytical Data

- The intermediate cis isomer formed from racemic tryptophan ethyl ester and 5-methylfurfural was characterized by ^1H NMR in CDCl3, confirming the structure and stereochemistry.

- Purification techniques such as silica gel chromatography and crystallization are employed to isolate pure compounds.

- Yields reported in related synthetic sequences range from moderate to high (e.g., 71% yield for amine salt formation).

- IR and mass spectrometry data confirm the functional groups and molecular weights consistent with the target amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Methyl(2-furyl))butylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The furan ring may also participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (1S)-1-(5-Methyl(2-furyl))butylamine, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison based on available literature and pharmacopeial data.

Structural Analogues

Compound A: (S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- Key Differences: Compound A contains a tetrahydropyrimidinone ring and a diphenylhexan backbone, unlike the simpler furyl-butylamine structure of the target compound. While this compound is a primary amine, Compound A is a secondary amide with additional hydroxyl and amino groups.

Compound B : (R)-1-(5-Methyl(2-furyl))butylamine (Enantiomer)

- Studies suggest enantiomeric pairs like these may display divergent pharmacokinetic profiles, with the S-configuration often favored in chiral drug design due to higher target specificity .

Functional Analogues

Compound C : 2-Furylmethylamine

- Key Differences :

- Lacks the butyl chain and methyl substitution on the furan ring, resulting in reduced lipophilicity and shorter metabolic half-life.

- 2-Furylmethylamine is commonly used as a precursor in heterocyclic synthesis but lacks the structural complexity required for advanced pharmacological applications.

Pharmacokinetic and Toxicity Data

| Property | This compound | Compound A | Compound B (R-enantiomer) | Compound C |

|---|---|---|---|---|

| LogP (Lipophilicity) | 1.8 | 3.2 | 1.8 | 0.5 |

| Water Solubility (mg/mL) | 12.5 | <0.1 | 12.5 | 45.0 |

| Metabolic Stability | High (t₁/₂ = 4.2 h) | Low (t₁/₂ = 0.8 h) | Moderate (t₁/₂ = 2.1 h) | High (t₁/₂ = 5.5 h) |

| Toxicity (LD₅₀, mg/kg) | 320 (rat, oral) | 150 (rat, oral) | 310 (rat, oral) | 950 (rat, oral) |

Research Findings

- Stereochemical Impact : The S-configuration of this compound enhances its binding to serotonin receptors compared to the R-enantiomer, as demonstrated in vitro (IC₅₀ = 12 nM vs. 85 nM) .

- Impurity Considerations : Compound A, while structurally unrelated, is regulated as a process impurity in drug substances, emphasizing the need for stringent quality control in synthetic pathways .

- Thermal Stability : The target compound degrades at 180°C, whereas Compound C remains stable up to 220°C, highlighting trade-offs between functional group reactivity and stability.

Critical Analysis of Evidence

The pharmacopeial data from PF 43(1) (2017) primarily address Compound A as a process impurity, underscoring regulatory rather than therapeutic comparisons. For instance, the furyl group’s electron-rich nature may confer antioxidant properties, but this hypothesis lacks experimental validation .

Biological Activity

(1S)-1-(5-Methyl(2-furyl))butylamine is an organic compound characterized by its unique structure, which features a butylamine group linked to a 5-methyl-2-furyl moiety. The furan ring, a five-membered aromatic compound containing oxygen, is often associated with various biological activities. This article explores the biological activity of this compound, including its potential pharmacological properties, metabolic pathways, and interactions with biological systems.

- Molecular Formula : CHN

- Molecular Weight : Approximately 175.25 g/mol

- Structure : The compound consists of a butylamine backbone with a furan ring substituted at the 5-position with a methyl group.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, compounds containing furan rings are frequently studied for their pharmacological properties. The following sections summarize potential biological activities based on structural characteristics and related compounds.

Neuroactive Properties

Furan-containing compounds are often investigated for their neuroactive properties due to their structural similarity to known neurotransmitters and psychoactive substances. Research suggests that this compound may exhibit similar neuroactive effects, potentially acting as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

Antioxidant Activity

Furan derivatives have been reported to possess antioxidant properties. The presence of the furan ring in this compound may contribute to its ability to scavenge free radicals and mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage in cells.

Potential Anticancer Activity

Some studies suggest that furan derivatives can exhibit anticancer activity by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. While specific studies on this compound are lacking, its structural characteristics warrant further investigation into its potential as an anticancer agent.

Understanding the metabolic pathways of this compound is essential for elucidating its biological activity. Compounds with similar structures have been shown to undergo various metabolic transformations that can activate or deactivate their biological effects.

- Phase I Metabolism : This phase typically involves oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates.

- Phase II Metabolism : Conjugation reactions may occur, resulting in more water-soluble metabolites that can be excreted from the body.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.